C-[5-(4-Methoxy-phenyl)-furan-2-yl]-methylamine
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Overview
Description
C-[5-(4-Methoxy-phenyl)-furan-2-yl]-methylamine is an organic compound that features a furan ring substituted with a methoxyphenyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methoxyphenylhydrazine with furan-2-carbaldehyde under acidic conditions to form the intermediate 5-(4-methoxy-phenyl)-furan-2-carbaldehyde . This intermediate can then be reacted with methylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
C-[5-(4-Methoxy-phenyl)-furan-2-yl]-methylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group on the methoxyphenyl ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the methoxyphenyl ring.
Substitution: Various substituted phenyl-furan derivatives.
Scientific Research Applications
C-[5-(4-Methoxy-phenyl)-furan-2-yl]-methylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of C-[5-(4-Methoxy-phenyl)-furan-2-yl]-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the furan ring can facilitate electron delocalization, contributing to its biological activity . The methylamine group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxy-phenyl)-furan-2-carbaldehyde: An intermediate in the synthesis of C-[5-(4-Methoxy-phenyl)-furan-2-yl]-methylamine.
5-Phenoxymethyl-furan-2-carbaldehyde: A structurally similar compound with a phenoxy group instead of a methoxy group.
5-((4-Chlorophenoxy)methyl)furan-2-carbaldehyde: Contains a chlorophenoxy group, offering different reactivity and biological properties.
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Properties
Molecular Formula |
C12H13NO2 |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
[5-(4-methoxyphenyl)furan-2-yl]methanamine |
InChI |
InChI=1S/C12H13NO2/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-7H,8,13H2,1H3 |
InChI Key |
QIDAZWHQYDKIHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)CN |
Origin of Product |
United States |
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